(4-Oxo-4H-chromen-3-yl)methylene diacetate
Overview
Description
(4-Oxo-4H-chromen-3-yl)methylene diacetate is a chemical compound belonging to the chromene family Chromenes are bicyclic oxygen heterocycles containing a benzene ring fused with a pyran ring This compound is characterized by the presence of a chromenone core with a methylene diacetate group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Oxo-4H-chromen-3-yl)methylene diacetate typically involves the O-acylation reaction of 4-oxo-4H-chromen-3-carbaldehyde with acetic anhydride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature for a few hours. The product is then purified by recrystallization or chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
(4-Oxo-4H-chromen-3-yl)methylene diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The methylene diacetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted chromenes depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (4-Oxo-4H-chromen-3-yl)methylene diacetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting enzymes involved in various diseases, making it a candidate for therapeutic development .
Medicine
In medicine, this compound is explored for its anticancer, anti-inflammatory, and antimicrobial properties. Its ability to interact with biological targets makes it a valuable compound for drug development .
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and other fine chemicals. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of (4-Oxo-4H-chromen-3-yl)methylene diacetate involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in inflammation and cancer, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Oxo-4H-chromen-3-yl acetate
- 4-Oxo-4H-chromen-3-yl methyl ether
- 4-Oxo-4H-chromen-3-yl ethyl acetate
Uniqueness
(4-Oxo-4H-chromen-3-yl)methylene diacetate is unique due to its methylene diacetate group, which imparts distinct chemical properties. This group enhances the compound’s reactivity and allows for the formation of diverse derivatives. Compared to similar compounds, it offers a broader range of applications in medicinal chemistry and industrial processes .
Properties
IUPAC Name |
[acetyloxy-(4-oxochromen-3-yl)methyl] acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O6/c1-8(15)19-14(20-9(2)16)11-7-18-12-6-4-3-5-10(12)13(11)17/h3-7,14H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHNMTDDDOGAYPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C1=COC2=CC=CC=C2C1=O)OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90458076 | |
Record name | CTK2G9495 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90458076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74990-95-7 | |
Record name | 3-[Bis(acetyloxy)methyl]-4H-1-benzopyran-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74990-95-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | CTK2G9495 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90458076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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